2-Iodo-6-(trifluoromethyl)benzo[b]thiophene
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Overview
Description
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene is a chemical compound that belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzothiophene core. Benzo[b]thiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically employs an aryl halide and an organoboron reagent under mild conditions to form the desired product . Another approach involves the electrophilic cyclization of alkynyl thioanisoles, which provides benzo[b]thiophenes with high regioselectivity .
Chemical Reactions Analysis
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Electrophilic Cyclization: This reaction can be used to synthesize benzo[b]thiophene derivatives with high regioselectivity.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and electrophilic cyclization agents. The major products formed from these reactions are typically functionalized benzo[b]thiophenes with various substituents.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene can be compared with other benzo[b]thiophene derivatives, such as:
2-Fluoro-6-(trifluoromethyl)benzo[b]thiophene: This compound has a fluorine atom instead of iodine, which can affect its reactivity and applications.
2-Bromo-6-(trifluoromethyl)benzo[b]thiophene: The presence of a bromine atom can lead to different reactivity patterns in substitution and coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H4F3IS |
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Molecular Weight |
328.09 g/mol |
IUPAC Name |
2-iodo-6-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H4F3IS/c10-9(11,12)6-2-1-5-3-8(13)14-7(5)4-6/h1-4H |
InChI Key |
GFXAVPCSSSINLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)I |
Origin of Product |
United States |
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